molecular formula C17H21NO3 B2400233 N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propylbenzamide CAS No. 1396874-31-9

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propylbenzamide

Cat. No. B2400233
CAS RN: 1396874-31-9
M. Wt: 287.359
InChI Key: HDUOKQICKZOGRI-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans. Furan derivatives have wide-spread applications which include therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .


Synthesis Analysis

The synthesis of furan derivatives involves strategic chemical reactions. For instance, the Diels-Alder cycloaddition reaction has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds .


Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .


Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds .


Physical And Chemical Properties Analysis

The physical properties of related compounds, such as those involving furan-2,5-diylbis (diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds.

Scientific Research Applications

Synthetic Applications and Chemical Properties

Furan derivatives serve as key intermediates in the synthesis of complex molecules due to their reactivity and the diverse chemical transformations they undergo. For instance, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block highlights the role of furan derivatives in developing sustainable materials. The produced polyesters exhibit promising physical properties, suggesting that N-(2-(furan-2-yl)-2-hydroxypropyl)-4-propylbenzamide could also find utility in polymer science and materials engineering (Jiang et al., 2014).

Pharmacological and Biological Activities

Research on benzofuran derivatives, closely related to the compound , has revealed significant anticancer and antiangiogenic activities. These studies indicate the potential for furan-based compounds to serve as templates for designing novel therapeutic agents targeting specific biological pathways, such as tubulin polymerization, which is crucial for cancer cell division (Romagnoli et al., 2015).

Antimicrobial and Antioxidant Properties

Furan derivatives have also been explored for their antimicrobial and antioxidant properties. The synthesis of 1,2,4-triazole Schiff base and amine derivatives incorporating furan moieties has demonstrated effective antiurease and antioxidant activities, suggesting the potential for this compound to contribute to antimicrobial and preservation research efforts (Sokmen et al., 2014).

Environmental and Catalytic Applications

Studies on the oxidation of furanic compounds to produce biobased platform chemicals like furan-2,5-dicarboxylic acid (FDCA) offer insights into the environmental applications of furan derivatives. These compounds can be converted into valuable chemicals through catalytic processes, indicating potential research applications in developing sustainable chemical production methods (Dijkman et al., 2014).

Safety and Hazards

The safety and hazards associated with furan derivatives can vary widely depending on their specific structure. For example, furan-2-acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on furan derivatives are likely to involve the development of new synthetic methods, the exploration of novel applications, and the study of their biological activities. The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-5-13-7-9-14(10-8-13)16(19)18-12-17(2,20)15-6-4-11-21-15/h4,6-11,20H,3,5,12H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUOKQICKZOGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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